![molecular formula C16H11NS B14010177 5H-Benzo[a]phenothiazine CAS No. 225-82-1](/img/structure/B14010177.png)
5H-Benzo[a]phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzo[a]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[a]phenothiazine typically involves the condensation of 2-aminothiophenol with 2-chlorobenzoquinone under basic conditions. The reaction is carried out in the presence of anhydrous sodium carbonate, which facilitates the formation of the phenothiazine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the phenothiazine core .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Benzo[a]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Benzo[a]phenothiazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5H-Benzo[a]phenothiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as Type I signal peptidase, which is essential for bacterial growth . Additionally, it can interfere with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different functional groups.
Benzo[b]phenothiazine: Another derivative with a different arrangement of the benzene and thiazine rings.
Phenoxazine: A structurally related compound with an oxygen atom replacing the sulfur atom in the thiazine ring.
Uniqueness
5H-Benzo[a]phenothiazine is unique due to its specific arrangement of the benzene and thiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
225-82-1 |
|---|---|
Molekularformel |
C16H11NS |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
5H-benzo[a]phenothiazine |
InChI |
InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-8,10H,9H2 |
InChI-Schlüssel |
RLVBYJHKSCWXMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C(=NC3=CC=CC=C3S2)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
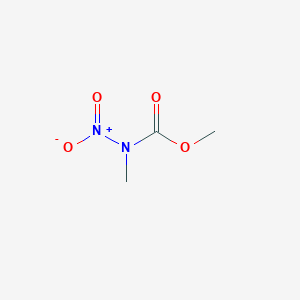
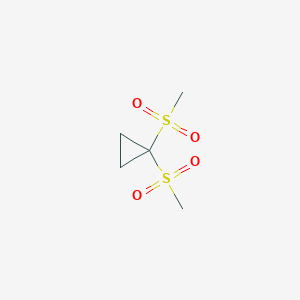
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
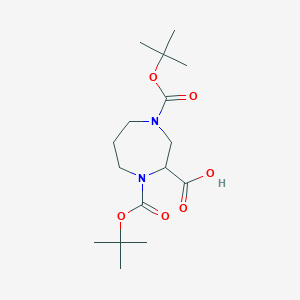
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)

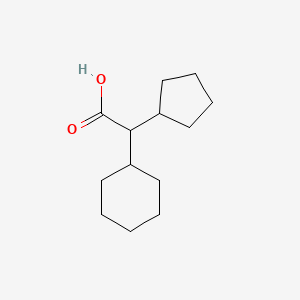
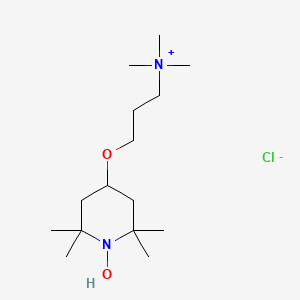
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)
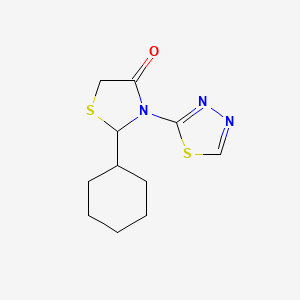

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
